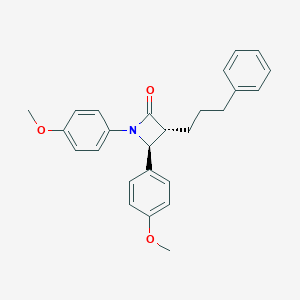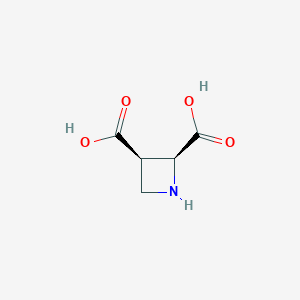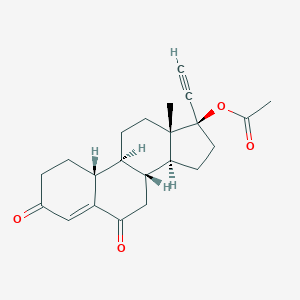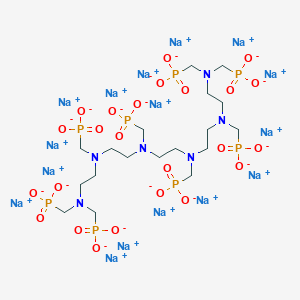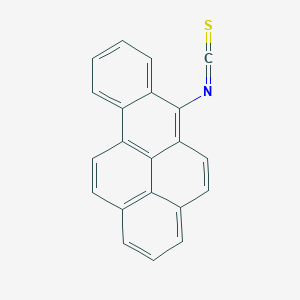
6-Benzo(a)pyrenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzo(a)pyrenyl isothiocyanate (BITC) is a naturally occurring compound that belongs to the class of isothiocyanates. It is derived from cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been found to possess numerous health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.
Mechanism Of Action
The mechanism of action of 6-Benzo(a)pyrenyl isothiocyanate is complex and involves multiple pathways. 6-Benzo(a)pyrenyl isothiocyanate has been found to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. 6-Benzo(a)pyrenyl isothiocyanate has also been found to inhibit the activity of histone deacetylases, which regulate gene expression.
Biochemical And Physiological Effects
6-Benzo(a)pyrenyl isothiocyanate has been found to possess numerous biochemical and physiological effects. It has been shown to reduce the risk of cancer by inducing apoptosis and inhibiting the growth of cancer cells. 6-Benzo(a)pyrenyl isothiocyanate has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 6-Benzo(a)pyrenyl isothiocyanate has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
6-Benzo(a)pyrenyl isothiocyanate has several advantages for lab experiments, including its availability from natural sources and its low toxicity. However, 6-Benzo(a)pyrenyl isothiocyanate has some limitations, including its instability in aqueous solutions and its susceptibility to degradation by heat and light.
Future Directions
The future directions for 6-Benzo(a)pyrenyl isothiocyanate research are numerous. Further studies are needed to elucidate the molecular mechanisms underlying 6-Benzo(a)pyrenyl isothiocyanate's anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, more research is needed to determine the optimal dose and duration of 6-Benzo(a)pyrenyl isothiocyanate treatment for various health conditions. Finally, more studies are needed to investigate the potential of 6-Benzo(a)pyrenyl isothiocyanate as a therapeutic agent for various diseases.
Synthesis Methods
6-Benzo(a)pyrenyl isothiocyanate can be synthesized from glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The synthesis process involves the hydrolysis of glucosinolates by the enzyme myrosinase, followed by the formation of 6-Benzo(a)pyrenyl isothiocyanate through the reaction of the resulting isothiocyanates with water. 6-Benzo(a)pyrenyl isothiocyanate can also be synthesized through chemical methods, including the reaction of benzopyrene with thiourea.
Scientific Research Applications
6-Benzo(a)pyrenyl isothiocyanate has been extensively studied for its potential health benefits. It has been found to possess anti-cancer properties by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells. 6-Benzo(a)pyrenyl isothiocyanate has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 6-Benzo(a)pyrenyl isothiocyanate has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
CAS RN |
152832-13-8 |
|---|---|
Product Name |
6-Benzo(a)pyrenyl isothiocyanate |
Molecular Formula |
C21H11NS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-isothiocyanatobenzo[a]pyrene |
InChI |
InChI=1S/C21H11NS/c23-12-22-21-17-7-2-1-6-15(17)16-10-8-13-4-3-5-14-9-11-18(21)20(16)19(13)14/h1-11H |
InChI Key |
ZAZCYCBTCXZZQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
Other CAS RN |
152832-13-8 |
synonyms |
6-BENZO[A]PYRENYLISOTHIOCYANATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



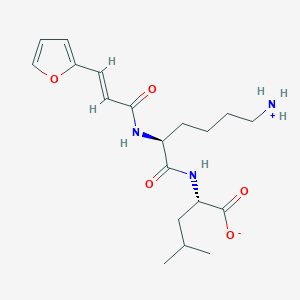
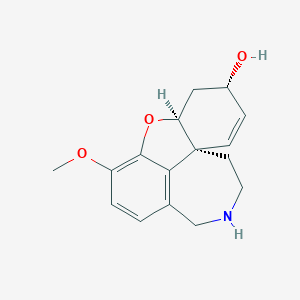
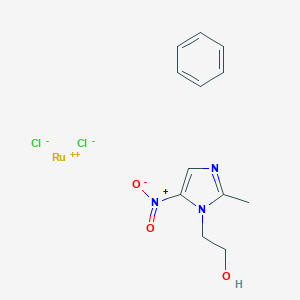
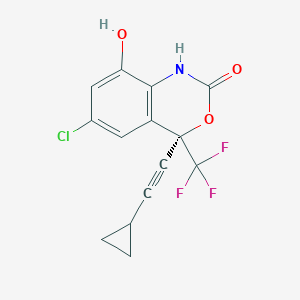
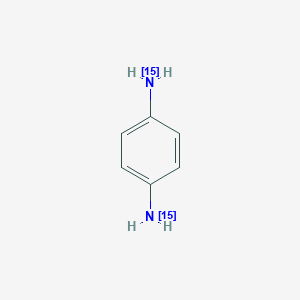
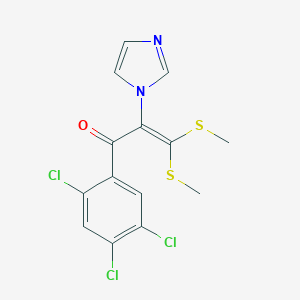
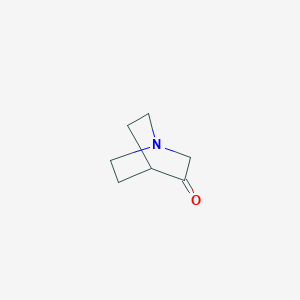
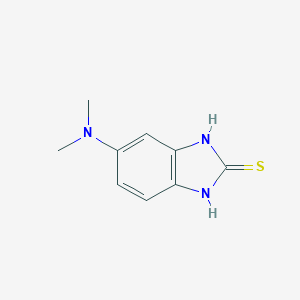
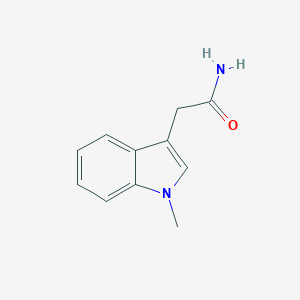
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)
